molecular formula C19H21N5OS B12154208 N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154208
M. Wt: 367.5 g/mol
InChI Key: MZHFYSHUBSQSSI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a sulfanyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and halogenated intermediates.

    Sulfanyl Group Introduction: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reagent reacts with a suitable precursor.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 2-ethyl-6-methylphenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, influencing their activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or π-π interactions with amino acid residues in proteins, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the sulfanyl group, provides a distinctive set of properties that can be exploited in various applications.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C19H21N5OS and a molecular weight of approximately 367.5 g/mol. This compound features a triazole ring, a pyridine ring, and a sulfanyl group, which contribute to its potential biological activities, particularly in medicinal chemistry and biological research.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The presence of the triazole and pyridine rings enhances its ability to interact with various biological targets, including enzymes and receptors. These interactions are facilitated by hydrogen bonding and π-π stacking with amino acid residues in proteins, which can modulate their activity .

Anti-inflammatory Effects

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory activity. For instance, in studies involving human peripheral blood mononuclear cells (PBMC), compounds similar to this compound showed a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when tested at varying concentrations. The most potent derivatives achieved up to a 60% decrease in TNF-α production compared to control groups .

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies using the HepG2 liver cancer cell line revealed that certain triazole derivatives exhibited significant anti-proliferative effects. For example, compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide demonstrated IC50 values ranging from 13 µg/mL to 28 µg/mL, indicating varying degrees of cytotoxicity based on structural modifications .

Structure–Activity Relationship (SAR)

The biological activity of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide can be influenced by its structural features. The SAR studies suggest that electron-donating groups at specific positions on the aromatic rings enhance anti-proliferative activity. For instance, compounds with methyl substituents at the ortho and meta positions showed increased potency compared to those with electron-withdrawing groups like bromo .

Compound IC50 (µg/mL) Activity
Compound 6d13.004High potency against HepG2
Compound 6e28.399Low potency against HepG2
Control-100% viability without drug

Study on Cytokine Release Inhibition

A study evaluated the effects of various triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide were tested at doses up to 100 µg/mL. Results indicated that these compounds significantly inhibited TNF-α production across multiple concentrations, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated that certain derivatives displayed notable activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide in developing new antimicrobial agents .

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5OS/c1-4-14-7-5-6-13(2)17(14)21-16(25)12-26-19-23-22-18(24(19)3)15-8-10-20-11-9-15/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

MZHFYSHUBSQSSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Origin of Product

United States

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